

Technical Support Center: BMS-488043 and Prodrug Strategy

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Compound of Interest

Compound Name: **BMS 488043**

Cat. No.: **B10785880**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor BMS-488043 and its phosphonooxymethyl prodrug, BMS-663749.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-488043?

A1: BMS-488043 is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120.^[1] It binds to a pocket on gp120 and prevents the conformational changes necessary for the virus to attach to the host cell's CD4 receptor. This inhibition of attachment is the first step in preventing viral entry into the host cell.

Q2: What are the main challenges associated with the pharmacokinetics of BMS-488043?

A2: The primary pharmacokinetic challenge of BMS-488043 is its poor aqueous solubility. This leads to low oral bioavailability and requires administration with a high-fat meal to improve absorption.^{[2][3]}

Q3: What is the prodrug strategy employed for BMS-488043, and how does it improve its pharmacokinetics?

A3: To address the solubility issue, a phosphonooxymethyl prodrug of BMS-488043, named BMS-663749, was developed.^{[3][4]} This prodrug has significantly higher aqueous solubility

than the parent compound. After oral administration, the phosphonooxymethyl group is cleaved by alkaline phosphatases in the gastrointestinal tract, releasing the active parent drug, BMS-488043, for absorption. This strategy leads to a significant increase in the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of BMS-488043.[3]

Q4: What is the solubility of BMS-488043 compared to its prodrug, BMS-663749?

A4: The prodrug strategy resulted in a 300-fold improvement in aqueous solubility.[3] The solubility of BMS-488043 is approximately 0.04 mg/mL, while the solubility of its prodrug, BMS-663749, is around 12 mg/mL at a pH of 5.4.[3]

Troubleshooting Guides

Issue 1: Low or variable in vivo exposure of BMS-488043 after oral administration of the parent drug.

- Possible Cause: Poor dissolution of BMS-488043 in the gastrointestinal tract due to its low aqueous solubility.
- Troubleshooting Steps:
 - Confirm Formulation: Ensure that the formulation of BMS-488043 is optimized for a low-solubility compound. This may include micronization or the use of solubility-enhancing excipients.
 - Food Effect: Administer BMS-488043 with a high-fat meal. Clinical data has shown that this significantly improves absorption.[2][5]
 - Consider the Prodrug: For improved and more consistent oral bioavailability, utilizing the phosphonooxymethyl prodrug BMS-663749 is the recommended strategy.

Issue 2: Incomplete or variable conversion of the prodrug BMS-663749 to BMS-488043 in vivo.

- Possible Cause 1: Premature degradation of the prodrug in the acidic environment of the stomach.
- Troubleshooting Steps:

- Enteric Coating: Formulate the prodrug with an enteric coating to protect it from the low pH of the stomach and allow for its release in the more neutral pH of the small intestine where alkaline phosphatases are abundant.
- Possible Cause 2: Insufficient activity of alkaline phosphatases in the gastrointestinal tract.
- Troubleshooting Steps:
 - Animal Model Considerations: Be aware that the expression and activity of intestinal alkaline phosphatases can vary between species. This may lead to differences in the rate and extent of prodrug conversion in preclinical models compared to humans.
 - In Vitro-In Vivo Correlation: Conduct in vitro studies using simulated gastric and intestinal fluids to assess the stability and conversion rate of the prodrug before proceeding to in vivo experiments.

Issue 3: Difficulty in achieving a quantifiable concentration of the prodrug BMS-663749 in plasma samples.

- Possible Cause: Rapid and efficient conversion of the prodrug to the parent drug in vivo.
- Troubleshooting Steps:
 - Early Time Point Sampling: Collect blood samples at very early time points post-administration (e.g., within the first 5-15 minutes) to capture the transient presence of the prodrug.
 - Sensitive Bioanalytical Method: Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ) for the prodrug.

Data Presentation

Table 1: Solubility of BMS-488043 and its Prodrug BMS-663749

| Compound | Aqueous Solubility | Fold Improvement |
|------------|-------------------------|------------------|
| BMS-488043 | 0.04 mg/mL[3] | - |
| BMS-663749 | 12 mg/mL (at pH 5.4)[3] | 300-fold[3] |

Table 2: Human Pharmacokinetic Parameters of BMS-488043 (Administered with a High-Fat Meal)

| Parameter | 800 mg Dose | 1800 mg Dose |
|----------------------------------|-------------|--------------|
| Day 1 | | |
| Geometric Mean Cmax (ng/mL) | 2,353[2] | 4,217[2] |
| Median Tmax (h) | 4.0[2] | 4.0[2] |
| Geometric Mean AUC(TAU) (ngh/mL) | 19,005[2] | 34,705[2] |
| Day 8 | | |
| Geometric Mean Cmax (ng/mL) | 2,833[2] | 4,818[2] |
| Median Tmax (h) | 4.0[2] | 4.0[2] |
| Geometric Mean AUC(TAU) (ngh/mL) | 24,089[2] | 42,913[2] |
| Geometric Mean Ctrough (ng/mL) | 1,189[2] | 2,217[2] |
| Apparent Terminal Half-life (h) | 15.0[2] | 17.7[2] |

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC(TAU): Area under the plasma concentration-time curve over a 12-hour dosing interval, Ctrough: Trough plasma concentration.

Table 3: Improvement in Pharmacokinetic Parameters of BMS-488043 with Prodrug (BMS-663749) Administration in Humans (at an equivalent 800 mg dose)

| Parameter | Improvement with Prodrug |
|-----------|--------------------------|
| Cmax | 6-fold higher[3] |
| AUC | 3-fold higher[3] |

Experimental Protocols

1. In Vitro Caco-2 Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability of BMS-488043 and its prodrug.

- Cell Culture:
 - Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
 - Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Assay Procedure (Apical to Basolateral Permeability):
 - Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
 - Add the test compound (BMS-488043 or BMS-663749) dissolved in HBSS to the apical (upper) chamber.
 - At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber.
 - Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
- Data Analysis:

- Calculate the apparent permeability coefficient (Papp) using the following equation: $Papp = (dQ/dt) / (A * C0)$ Where:
 - dQ/dt is the rate of drug appearance in the receiver chamber.
 - A is the surface area of the membrane.
 - $C0$ is the initial concentration in the donor chamber.

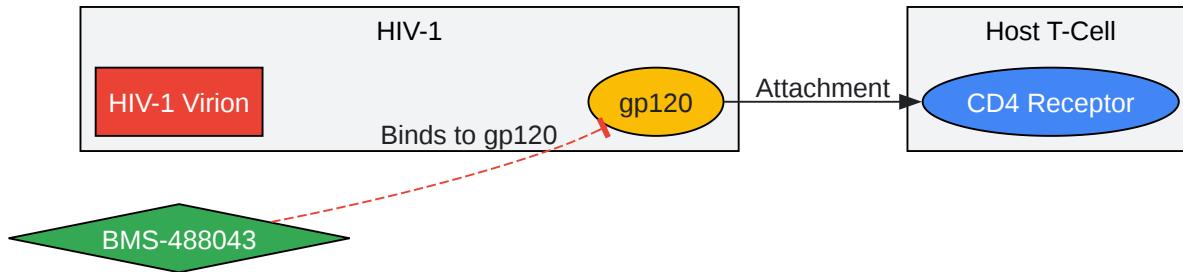
2. In Vivo Pharmacokinetic Study in Dogs

This protocol provides a general framework for evaluating the pharmacokinetics of BMS-488043 and its prodrug in beagle dogs.

- Animal Housing and Dosing:
 - House beagle dogs in accordance with animal welfare regulations.
 - Fast the animals overnight before dosing.
 - Administer the test compound (BMS-488043 or BMS-663749) orally via gavage.
- Blood Sampling:
 - Collect blood samples from a suitable vein (e.g., cephalic or jugular) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
 - Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
 - Process the blood samples by centrifugation to obtain plasma.
- Sample Analysis:
 - Store plasma samples at -80°C until analysis.
 - Quantify the concentrations of BMS-488043 and/or BMS-663749 in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:

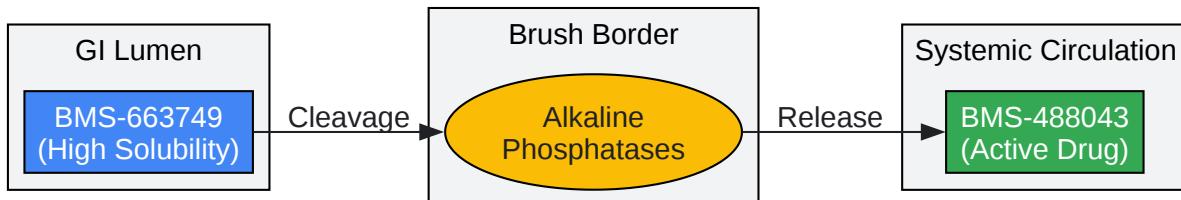
- Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).

Mandatory Visualizations



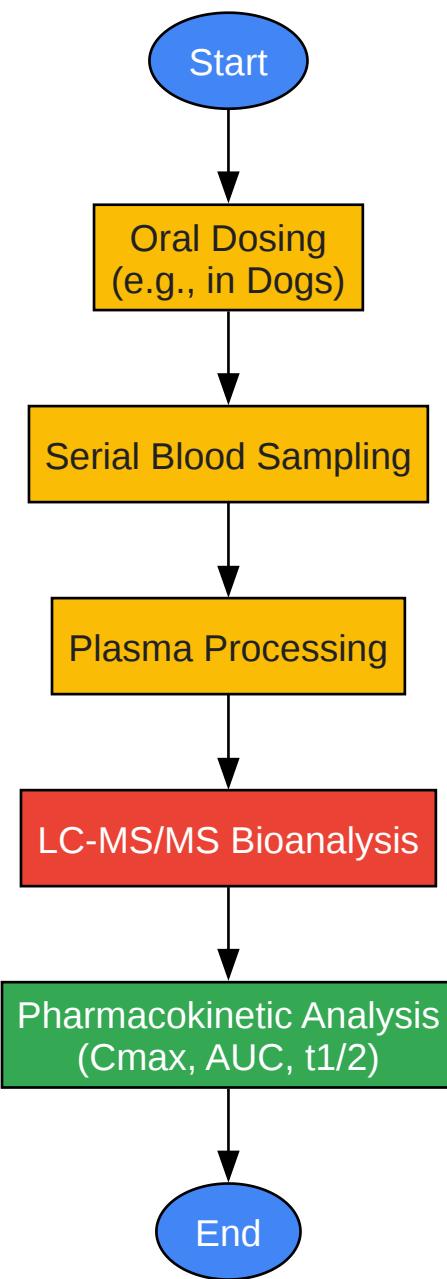
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Mechanism of action of BMS-488043.



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Prodrug conversion of BMS-663749.



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Experimental workflow for a pharmacokinetic study.

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